molecular formula C₁₇H₁₇D₃F₂N₄O₃S B1156667 (2S,3S,5R)-Omarigliptin-d3

(2S,3S,5R)-Omarigliptin-d3

Cat. No.: B1156667
M. Wt: 401.45
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Research Landscape

DPP-4 inhibitors are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus. nih.gove-enm.org They work by blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, leading to improved glucose control. researchgate.net The research landscape for DPP-4 inhibitors is extensive, with a focus on developing new agents with improved efficacy, longer duration of action, and favorable safety profiles. nih.gov Omarigliptin (B609743), a once-weekly DPP-4 inhibitor, represents a significant advancement in this area. e-enm.org The development and study of compounds like (2S,3S,5R)-Omarigliptin-d3 are integral to the ongoing research and development in this therapeutic class.

Rationale for Deuterated Analogue Investigation in Scientific Inquiry

The use of deuterated compounds, such as this compound, is a well-established strategy in scientific research. nih.gov The subtle mass difference between hydrogen and deuterium (B1214612) provides a powerful handle for various analytical and mechanistic studies. researchgate.net

Deuterated compounds are invaluable as internal standards in analytical techniques, particularly in mass spectrometry (MS). clearsynth.comtexilajournal.comscioninstruments.com In quantitative analysis, an internal standard is a compound of known concentration that is added to a sample to correct for variations during sample preparation and analysis. aptochem.com Because deuterated standards like this compound are chemically almost identical to the non-deuterated analyte (omarigliptin), they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. texilajournal.comaptochem.com However, they are easily distinguishable due to their different mass-to-charge ratios. scioninstruments.com This allows for highly accurate and precise quantification of the target compound in complex biological matrices such as blood or plasma. clearsynth.comtexilajournal.com

Table 1: Properties of Deuterated Internal Standards

Feature Description Reference
Chemical Similarity Nearly identical to the analyte, ensuring similar behavior during extraction and analysis. scioninstruments.com
Mass Difference Allows for clear differentiation from the analyte in mass spectrometry. scioninstruments.com
Co-elution Elutes at the same time as the analyte in chromatographic separations. texilajournal.com

| Improved Accuracy | Compensates for matrix effects and variations in instrument response. | clearsynth.comtexilajournal.com |

The stereochemistry of a drug molecule is crucial for its biological activity. scielo.org.mx Deuterium labeling can be a powerful tool in stereochemical research. acs.orgarkat-usa.org For instance, it can be used to investigate the stereochemical course of enzymatic reactions. polimi.it By analyzing the stereochemistry of the products formed from a deuterated substrate, researchers can gain insights into the three-dimensional interactions between the substrate and the enzyme's active site. arkat-usa.orgpolimi.it Mass spectrometry techniques can be employed to distinguish between diastereomers labeled with deuterium, providing a means to analyze the stereospecificity of reactions. acs.org The synthesis of omarigliptin itself involves highly stereocontrolled processes to obtain the desired (2R,3S,5R) configuration. nih.govresearchgate.netresearchgate.net

Table 2: Compound Names

Compound Name
This compound
Alogliptin researchgate.net
Deutetrabenazine researchgate.net
Linagliptin researchgate.net
Omarigliptin pharmaffiliates.com
Saxagliptin researchgate.net
Sitagliptin nih.gov
Tetrabenazine thefdalawblog.com

Properties

Molecular Formula

C₁₇H₁₇D₃F₂N₄O₃S

Molecular Weight

401.45

Synonyms

(2S,3S,5R)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine;  (2S,3S,5R)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(trideuteriomethylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tet

Origin of Product

United States

Synthetic Methodologies for 2s,3s,5r Omarigliptin D3

General Synthetic Routes to Omarigliptin (B609743) Core Structure

The manufacturing of Omarigliptin's core structure is centered around a convergent synthesis, which involves the preparation of key fragments that are later combined to form the final molecule. This approach allows for efficiency and scalability in the production process. acs.orgresearchgate.net

Convergent Synthesis Approaches

A convergent synthesis strategy is a cornerstone of the manufacturing process for Omarigliptin. acs.org This method involves the independent synthesis of two or more key intermediates, which are then coupled together in the later stages to form the target molecule. For Omarigliptin, the key fragments are a highly functionalized pyranone and a mesylated pyrazole (B372694) derivative. acs.orgresearchgate.net The final molecule is assembled through a diastereoselective reductive amination of the pyranone with the mesylated pyrazole, followed by the deprotection of a Boc group. acs.org This convergent approach is advantageous as it allows for the efficient construction of a complex molecule, with any issues in a specific synthetic branch being addressed without impacting the entire synthesis.

Elaboration of Key Intermediates (e.g., Pyranone Derivatives)

The synthesis of the crucial pyranone intermediate is a multi-step process that relies on a series of carefully orchestrated reactions. acs.orgresearchgate.net An alternative and highly efficient asymmetric synthesis for a key tetrahydropyranol intermediate has also been developed. nih.gov This alternative route features a practical asymmetric Henry reaction and a one-pot nitro-Michael–lactolization–dehydration process. nih.govwvu.edu This method is notable for being protecting-group- and precious-metal-free, which enhances its sustainability. nih.gov

A critical step in an alternative synthesis of a pyranol intermediate involves a crystallization-induced dynamic resolution, which significantly improves the enantiomeric and diastereomeric excess of the product. nih.gov The process starts with a mixture of diastereomers which are converged to a single desired diastereomer through base-promoted epimerization and crystallization. nih.gov

Ruthenium-Catalyzed Reactions in Pyranone Synthesis

Ruthenium-catalyzed reactions are pivotal in the synthesis of the pyranone core of Omarigliptin, with three distinct Ru-catalyzed transformations being employed. acs.orgresearchgate.netthieme-connect.com These reactions are instrumental in establishing the required stereochemistry and constructing the key structural features of the molecule. acs.orgresearchgate.net

The three key ruthenium-catalyzed reactions are:

A dynamic kinetic resolution (DKR) reduction of a racemic α-aminoketone to establish two contiguous stereogenic centers. acs.orgresearchgate.net

A cycloisomerization of a bis-homopropargylic alcohol to form a dihydropyran ring. acs.orgresearchgate.net

An oxidation of a pyranol to the desired pyranone. acs.orgresearchgate.net

The use of a highly efficient oxo-tethered ruthenium(II) catalyst, (R,R)-Ts-DENEB, for the asymmetric transfer hydrogenation in the DKR step has been shown to be superior, improving diastereoselectivity, enantioselectivity, and reaction yield. acs.org

Stereoselective Synthesis Strategies for Chiral Centers

The creation of the specific stereochemistry of Omarigliptin, which has three chiral centers, is a critical aspect of its synthesis. acs.org The (2R,3S,5R) configuration is the most potent isomer. acs.org

Catalyst System Key Transformation Stereoselectivity Reference
Cu(II) with chiral amino alcohol ligandsAsymmetric Henry reactionGood yields and high enantiomeric excesses (up to 98% ee) researchgate.net
(R,R)-Ts-DENEB (Ruthenium catalyst)Asymmetric transfer hydrogenation (DKR)24:1 dr, >99% ee acs.org

Diastereoselective Reductive Amination Techniques

The coupling of the pyranone core with the mesylated pyrazole fragment is achieved through a diastereoselective reductive amination. acs.orgresearchgate.net This reaction is a critical step in the convergent synthesis, bringing together the two main components of the Omarigliptin molecule. acs.org The process typically utilizes sodium triacetoxyborohydride (B8407120) as the reducing agent. acs.orgacs.org

Reaction Reagents Key Outcome Diastereomeric Ratio Reference
Reductive AminationPyranone, Mesyl Pyrazole BSA salt, NaBH(OAc)3Formation of Boc-protected Omarigliptin19:1 acs.org

Crystallization-Induced Dynamic Resolution for Enantiomeric and Diastereomeric Purity Enhancement

A significant challenge in the synthesis of complex chiral molecules like Omarigliptin is the control of multiple stereogenic centers. researchgate.net Crystallization-Induced Dynamic Resolution (CIDR), or the related Crystallization-Induced Dynamic Transformation (CIDT), is a powerful technique employed to enhance the purity of chiral intermediates. nih.govresearchgate.net In the synthesis of an Omarigliptin precursor, a CIDT process is utilized to establish two contiguous stereogenic centers with exceptional enantiomeric and diastereomeric excess. nih.gov

This method operates on a mixture of epimers in solution that are in equilibrium. semanticscholar.org Under specific crystallization conditions, the desired diastereomer selectively precipitates from the solution. nih.govresearcher.life According to Le Châtelier's principle, this selective removal of one isomer from the equilibrium drives the conversion of the undesired isomer in the solution to the desired, less soluble isomer, which then also crystallizes. This dynamic process allows for a theoretical yield of up to 100% for the desired stereoisomer, significantly improving the efficiency and purity of the synthetic route. nih.govsemanticscholar.org The application of this technique is crucial for producing the key tetrahydropyranol intermediate of Omarigliptin with the correct stereochemistry required for the final molecule. researchgate.net

Deuterium (B1214612) Incorporation Techniques

The introduction of deuterium into the Omarigliptin scaffold can be achieved through several strategic approaches, each designed to ensure site-specificity and high isotopic enrichment. nih.gov

Strategies for Site-Specific Deuteration

Achieving site-specific deuteration is critical for evaluating the pharmacokinetic properties of a drug candidate. rsc.orgnih.gov The incorporation of deuterium at specific molecular positions, often metabolic "soft spots," can significantly alter metabolic pathways. nih.gov Two primary strategies are generally employed for this purpose:

Direct Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of specific hydrogen atoms with deuterium on a pre-formed substrate or intermediate. researchgate.net This is often accomplished using transition metal catalysts, such as iridium or ruthenium, which can activate specific C-H bonds, facilitating their exchange with a deuterium source like deuterium gas (D₂) or heavy water (D₂O). researchgate.net The selectivity of the catalyst for a particular C-H bond is paramount for the success of this approach.

Multi-step Synthesis with Deuterated Building Blocks: This strategy involves the synthesis of a key starting material or intermediate that already contains the deuterium atoms at the desired positions. nih.govresearchgate.net This deuterated precursor is then carried through the remainder of the synthetic sequence to yield the final deuterated molecule. This approach often provides greater control over the location and level of deuterium incorporation compared to HIE. azregents.edu

Asymmetric Deuteration Methodologies (e.g., using DOAc)

When the deuterium atom needs to be installed at a stereogenic center, asymmetric deuteration methodologies are required. rsc.orgresearchgate.net These methods utilize chiral catalysts or biocatalytic systems to control the stereochemical outcome of the deuteration step. rsc.orgnih.gov

Enzymes, such as those dependent on the nicotinamide (B372718) cofactor (NADH), can be used to deliver deuterium with near-perfect stereoselectivity. nih.gov By supplying a deuterated cofactor, [4-²H]-NADH, which can be generated and recycled in situ from a cheap deuterium source like D₂O, a wide range of C=O, C=N, and C=C bonds can be asymmetrically deuterated. nih.gov

Alternatively, chiral transition metal complexes can catalyze the asymmetric addition of deuterium across a double bond. researchgate.net In such reactions, a simple and inexpensive deuterium source like deuterated acetic acid (DOAc) can be employed. The chiral ligand on the metal center directs the approach of the reagents, ensuring that the deuterium is added to a specific face of the molecule, thereby creating the desired stereocenter. nih.gov

Utilization of Deuterated Precursors in Multi-Step Synthesis

For a complex molecule like Omarigliptin, the use of deuterated precursors in a convergent synthetic plan is often the most practical and efficient strategy. researchgate.netresearchgate.net The synthesis of Omarigliptin involves the coupling of highly functionalized fragments. researchgate.netresearchgate.net By preparing one of these fragments with the required deuterium labels, the isotopic modification is embedded early in the synthesis.

For example, to produce Omarigliptin-d3, a precursor containing a trideuteromethyl group could be synthesized. This could involve using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6, in the synthesis of the pyrazole moiety or another part of the molecule. This deuterated fragment is then coupled with the other non-deuterated fragments in the later stages of the synthesis. This approach avoids exposing the complex final molecule to potentially harsh deuteration conditions and simplifies the purification and analysis of the final isotopically labeled compound. nih.gov

Advanced Characterization of Deuterated Analogs for Structural Confirmation

Following the synthesis of (2S,3S,5R)-Omarigliptin-d3, rigorous analytical techniques are essential to confirm the molecular structure, verify the position of the deuterium atoms, and, crucially, determine the isotopic purity of the sample.

High-Resolution Mass Spectrometry for Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a primary and powerful tool for determining the isotopic purity of deuterated compounds. rsc.orgnih.gov Its high mass accuracy and resolution allow for the clear distinction between the mass of the non-deuterated compound and its various deuterated isotopologues (e.g., d1, d2, d3). researchgate.netresearchgate.net

The process involves acquiring a high-resolution mass spectrum of the sample, which displays a distinct peak for each isotopic species. nih.gov The relative abundance of these peaks is used to calculate the isotopic enrichment. researchgate.net The isotopic purity is determined by comparing the peak intensity of the desired deuterated molecule (in this case, the d3 species) to the sum of intensities of all relevant isotopologues (d0, d1, d2, d3, etc.). rsc.org This method is rapid, highly sensitive, and requires minimal sample consumption. nih.govresearchgate.net

Table 1: Illustrative HRMS Data for Isotopic Purity Determination of this compound

IsotopologueTheoretical Mass (m/z) [M+H]⁺Observed Mass (m/z) [M+H]⁺Relative Abundance (%)
d0 (Unlabeled)402.1352402.13550.8
d1403.1415403.14171.5
d2404.1477404.14801.2
d3405.1540405.154196.5

Based on this illustrative data, the calculated isotopic purity for the d3 species would be approximately 96.5%.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemistry Confirmation

The introduction of three deuterium atoms into the methylsulfonyl group of Omarigliptin necessitates a rigorous analytical confirmation to ensure the isotopic labeling has occurred at the intended position and has not affected the critical stereochemical integrity of the parent molecule.

¹H and ¹³C NMR Spectroscopy

One of the initial steps in the analysis of this compound involves a comparative analysis of its ¹H and ¹³C NMR spectra with those of the non-deuterated parent compound, Omarigliptin. In the ¹H NMR spectrum of the deuterated analog, the singlet corresponding to the methyl protons of the methylsulfonyl group is expected to be absent or significantly diminished in intensity. This absence provides strong evidence for successful deuterium incorporation at the target site.

Deuterium (²H) NMR Spectroscopy

Direct detection of the deuterium nuclei using ²H NMR spectroscopy provides unambiguous proof of deuteration. A single resonance peak in the ²H NMR spectrum would correspond to the three equivalent deuterium atoms of the -CD₃ group. The chemical shift of this peak would be very similar to the proton chemical shift of the corresponding methyl group in the non-deuterated Omarigliptin, further pinpointing the location of the isotopic label.

Confirmation of Stereochemistry

The stereochemical integrity of this compound is crucial for its intended biological activity. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to confirm the relative stereochemistry of the chiral centers at positions 2, 3, and 5 of the tetrahydropyran (B127337) ring.

These experiments detect through-space interactions between protons that are in close proximity. By analyzing the cross-peaks in the NOESY or ROESY spectra, it is possible to map the spatial relationships between different protons in the molecule. For this compound, the observed correlations would be compared with the expected correlations for the desired (2S,3S,5R) stereoisomer. For instance, specific NOE cross-peaks between protons on the tetrahydropyran ring and the 2,5-difluorophenyl group can confirm their relative orientations, thereby verifying that the synthetic and deuteration processes have not caused any epimerization at the stereogenic centers.

While specific, publicly available, detailed research findings and data tables for the NMR analysis of this compound are not readily found in the searched literature, the principles outlined above represent the standard and rigorous approach that would be taken for the complete structural and stereochemical confirmation of this deuterated compound. The combination of ¹H, ¹³C, ²H, and 2D NMR techniques provides a powerful analytical suite to ensure the identity and purity of such isotopically labeled pharmaceutical compounds.

Advanced Analytical Applications of 2s,3s,5r Omarigliptin D3

Development of Quantitative Bioanalytical Methods

Bioanalytical methods must be rigorously developed and validated to ensure the reliability of data from pharmacokinetic and other studies. journaljpri.comresearchgate.net (2S,3S,5R)-Omarigliptin-d3 is indispensable in this context, particularly for methods employing mass spectrometry.

Application as an Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. hilarispublisher.com this compound is an ideal internal standard for the quantification of omarigliptin (B609743) in biological matrices like plasma and urine. nih.gov

The key advantages of using this compound include:

Similar Physicochemical Properties: It behaves nearly identically to the unlabeled omarigliptin during sample preparation (e.g., extraction), chromatography, and ionization, which effectively compensates for variations in sample processing and matrix effects. hilarispublisher.com

Co-elution: It co-elutes with the analyte (omarigliptin) during liquid chromatography, ensuring that both compounds experience the same ionization conditions at the same time. researchgate.net

Mass-Based Differentiation: Despite co-eluting, it is easily distinguished from the analyte by the mass spectrometer due to the mass difference of three daltons conferred by the deuterium (B1214612) atoms.

In a typical LC-MS/MS assay, a known concentration of this compound is added to the biological sample before extraction. nih.gov The sample is then processed, often using liquid-liquid extraction or solid-phase extraction, to isolate the analyte and the internal standard. nih.gov The quantification is based on the ratio of the analyte's mass spectrometric response to that of the internal standard, which corrects for potential sample loss during preparation and fluctuations in instrument response. nih.gov

Optimization of Ultra-Performance Liquid Chromatography (UPLC-MS/MS) Assays

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter run times. nih.gov The optimization of a UPLC-MS/MS method for omarigliptin, using this compound as an internal standard, involves refining several critical parameters to achieve optimal performance. nih.govresearchgate.net

Key optimization parameters include:

Chromatographic Separation: Selecting an appropriate column (e.g., Acquity UPLC BEH C18) and optimizing the mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol (B129727) and an aqueous solution with a modifier like formic acid) are crucial for achieving sharp, symmetrical peaks and separating the analyte from endogenous interferences. nih.gov

Mass Spectrometry Conditions: The ion source parameters (e.g., capillary voltage, source temperature) are adjusted to maximize the generation of protonated molecules of both omarigliptin and its deuterated internal standard.

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are identified and optimized for both omarigliptin and this compound to ensure high selectivity and sensitivity of the assay. nih.gov

The following table outlines typical parameters for an optimized UPLC-MS/MS assay.

ParameterOptimized Condition
UPLC ColumnAcquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)
Mobile PhaseGradient elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate0.4 mL/min
Column Temperature40 °C
Ionization ModePositive Ion Electrospray (ESI+)
DetectionMultiple Reaction Monitoring (MRM)

Comprehensive Method Validation Parameters (e.g., Specificity, Linearity, Precision, Accuracy, Recovery)

A bioanalytical method's reliability is established through rigorous validation, following guidelines from regulatory bodies like the FDA. jddtonline.inforesearchgate.net this compound is essential for successfully validating the assay for omarigliptin.

Specificity: The method must demonstrate the ability to unequivocally measure omarigliptin without interference from other components in the matrix, such as metabolites or endogenous compounds. researchgate.netresearchgate.net

Linearity: The assay must show a linear relationship between the detector response and the concentration of the analyte over a specified range. nih.govresearchgate.net For omarigliptin in plasma, a typical linear range might be 1.0 to 1000 ng/mL. nih.gov

Precision and Accuracy: These parameters measure the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). They are assessed at multiple quality control (QC) concentrations on the same day (intra-day) and on different days (inter-day). nih.gov Acceptance criteria typically require the coefficient of variation (CV) for precision and the deviation from the nominal value for accuracy to be within ±15% (±20% at the lower limit of quantification). nih.gov

Recovery: This assesses the efficiency of the extraction process by comparing the analyte response in an extracted sample to that of an unextracted standard solution containing the same concentration. nih.govresearchgate.net

The tables below present illustrative data for the validation of a hypothetical UPLC-MS/MS assay for omarigliptin.

Table 1: Linearity of Omarigliptin Assay

ParameterValue
Calibration Range1.0 - 1000 ng/mL
Regression Equationy = 0.005x + 0.002
Correlation Coefficient (r²)> 0.998

Table 2: Precision and Accuracy of Omarigliptin Assay

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
3.0 (LQC)3.54.2102.598.7
50 (MQC)2.12.897.699.1
800 (HQC)1.82.5101.3100.8

Application in Stability-Indicating Analytical Methodologies

Stability-indicating methods are crucial for determining the shelf-life of a drug substance and identifying potential degradation products. nih.gov this compound can be a valuable tool in these studies.

Characterization of Degradation Products through Isotopic Labeling

While the primary role of this compound is as an internal standard for quantification, isotopic labeling itself is a powerful technique for elucidating the structures of unknown metabolites and degradation products. nih.gov By subjecting both omarigliptin and this compound to the same forced degradation conditions and analyzing the resulting mixtures by high-resolution mass spectrometry, valuable structural information can be obtained.

If a degradation product formed from the deuterated parent compound shows a mass shift corresponding to the intact deuterium label, it indicates that the labeled portion of the molecule was not altered during the degradation reaction. Conversely, the absence of the mass shift in a degradant suggests that the site of modification is at or near the position of the isotopic label. This "mass tag" strategy helps to piece together the structure of the degradation products.

Use in Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic, Thermal)

Forced degradation studies, or stress testing, are performed to evaluate the intrinsic stability of a drug molecule by subjecting it to conditions more severe than those used for accelerated stability testing. researchgate.net Research indicates that omarigliptin is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and heat. researchgate.netresearchgate.netnih.gov

In these studies, this compound is used as the internal standard in a validated stability-indicating LC-MS/MS method to accurately quantify the amount of omarigliptin remaining after exposure to a specific stressor. This allows for the precise determination of the degradation rate and kinetics. researchgate.net

Table 3: Summary of Forced Degradation Conditions for Omarigliptin

Stress ConditionTypical Reagent/ConditionObservation
Acidic Hydrolysise.g., 0.1 M HCl at 60 °CSignificant degradation observed. nih.govdntb.gov.ua
Alkaline Hydrolysise.g., 0.1 M NaOH at 60 °CSignificant degradation observed. nih.govdntb.gov.ua
Oxidativee.g., 3% H₂O₂ at room temperatureDegradation occurs, forming oxidative products. researchgate.netnih.gov
PhotolyticExposure to UV light (e.g., 254 nm)Liable to degradation under photolytic stress. researchgate.netnih.gov
Thermale.g., Heating at >60 °CDegradation observed at elevated temperatures. nih.govscielo.br

By providing a reliable means of quantification, this compound is essential for building a comprehensive stability profile for omarigliptin, which is critical for ensuring its quality, safety, and efficacy throughout its lifecycle.

Enhancement of Extraction Techniques for Complex Biological Matrices

Extracting analytes from biological matrices like plasma or urine is a critical step that significantly influences the accuracy and sensitivity of any bioanalytical method. nih.gov this compound is instrumental in refining these extraction processes.

Liquid-liquid extraction (LLE) is a widely used technique for sample clean-up and concentration. The optimization of LLE procedures for omarigliptin benefits significantly from the use of a deuterated internal standard. In one advanced LC-MS/MS method, a one-step LLE process was established for quantifying omarigliptin in human plasma. nih.gov Researchers achieved enhanced extraction efficiency by using a mixture of tertiary butyl methyl ether and diethyl ether as the extracting solvent. nih.gov The internal standard, spiked into the plasma sample before extraction, undergoes the same partitioning process as the analyte, thereby correcting for any variability or loss during the procedure. nih.gov The use of acetonitrile as a diluent for the internal standard was also found to be effective in reducing the formation of emulsions, a common issue in LLE that can hinder phase separation and reduce recovery. nih.gov

The table below summarizes the optimized parameters for an efficient LLE protocol for omarigliptin analysis.

Table 1: Optimized Liquid-Liquid Extraction Parameters for Omarigliptin in Human Plasma

Parameter Condition Purpose
Internal Standard This compound (or similar) To correct for procedural variability and recovery.
Extraction Solvent Tertiary Butyl Methyl Ether (TBME) & Diethyl Ether (DEE) (50:50, v/v) Efficiently partitions omarigliptin from the aqueous plasma matrix. nih.gov
IS Diluent Acetonitrile Helps to decrease emulsion formation during extraction. nih.gov
Sample Volume 250 µL plasma Standard volume for microanalysis. nih.gov
Extraction Volume 1.5 mL Ensures a sufficient solvent-to-sample ratio for high recovery. nih.gov

| Processing | Centrifugation (15 min at 15,000 rpm), followed by freezing (-80 °C) | To achieve clear phase separation and solidify the aqueous layer for easy removal of the organic phase. nih.gov |

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological sample, are a major challenge in LC-MS/MS bioanalysis. nih.gov Stable isotope-labeled internal standards like this compound are the preferred tool for mitigating these effects. nih.govscispace.com Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the exact same ionization suppression or enhancement in the mass spectrometer's ion source. scispace.com

By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by the matrix is effectively normalized. This ensures that the quantitative results are not skewed by the complex and variable composition of biological samples. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard and is recommended by regulatory agencies for bioanalytical method validation to ensure the highest degree of accuracy and precision. nih.gov This approach is superior to using structural analogues as internal standards, which may have different retention times and ionization efficiencies, leading to inadequate correction for matrix effects. nih.gov

Chromatographic Techniques for High-Resolution Separations

Achieving clean separation of the analyte from endogenous interferences and other compounds is crucial for selective and accurate quantification. This compound plays a vital role in the development and validation of high-resolution chromatographic methods.

Several robust HPLC methods have been developed for the analysis of omarigliptin in various samples. nih.govresearchgate.net The development process involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate separation and sensitivity. In one reversed-phase HPLC (RP-HPLC) method, a Hypersil BDS C18 column was used with an isocratic mobile phase of methanol and potassium dihydrogen phosphate (B84403) buffer (pH 7). nih.gov This method successfully separated omarigliptin from two other co-administered drugs in under 8 minutes. nih.gov Another stability-indicating method utilized an Agilent ZORBAX C8 column with a mobile phase of phosphate buffer and methanol to separate omarigliptin from its degradation products. researchgate.net

During method validation, this compound would be used to confirm key performance characteristics such as linearity, accuracy, and precision across the calibration range. mdpi.com

Table 2: Examples of Developed HPLC Methods for Omarigliptin Analysis

Parameter Method 1 nih.gov Method 2 researchgate.net
Column Hypersil BDS C18 Agilent ZORBAX C8 (250 x 4.6 mm)
Mobile Phase Methanol: 6.6 mM KH2PO4 buffer (pH 7) (67:33% v/v) 10µM Phosphate buffer: Methanol (45:55 v/v)
Flow Rate 0.814 mL/min Not specified
Detection 235 nm 230 nm
Run Time < 8 minutes Not specified

| Application | Simultaneous estimation of omarigliptin, metformin, and ezetimibe (B1671841) in plasma and dosage forms. | Stability-indicating assay for omarigliptin and its degradation products. |

For applications requiring high throughput, such as pharmacokinetic studies or routine quality control, Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage by drastically reducing analysis times without compromising separation efficiency. A stability-indicating UFLC method was developed to separate and quantify omarigliptin and its five degradation products in less than 6 minutes. researchgate.net This speed is achieved by using columns with smaller particle sizes and operating at higher flow rates and pressures than conventional HPLC. researchgate.net

The integration of this compound into a UFLC-MS/MS workflow ensures that the rapid analysis maintains its quantitative accuracy. The internal standard compensates for any potential variations in instrument performance at high speeds and mitigates matrix effects, making UFLC a powerful tool for the rapid and reliable bioanalysis of omarigliptin. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Alogliptin
Diethyl ether
Ezetimibe
Metformin
Methanol
Omarigliptin
Potassium dihydrogen phosphate

Mechanistic Investigations Utilizing 2s,3s,5r Omarigliptin D3

In Vitro Enzyme Kinetic and Inhibition Studies

In vitro studies are fundamental to characterizing the interaction of a drug with its target enzyme. For (2S,3S,5R)-Omarigliptin-d3, these studies elucidate the nature of its binding to DPP-4 and its specificity compared to other related enzymes.

The parent compound, omarigliptin (B609743), is a potent and competitive, reversible inhibitor of the DPP-4 enzyme. acs.orgnih.gov Detailed enzymatic assays have established its high binding affinity. The half-maximal inhibitory concentration (IC_50) for omarigliptin is 1.6 nM, and its inhibition constant (K_i) is 0.8 nM. acs.orgacs.org

Since the deuterium (B1214612) atoms in this compound are not positioned at the sites directly involved in the binding interaction with the DPP-4 active site, the binding affinity is expected to be virtually identical to that of the non-deuterated omarigliptin. Therefore, this compound serves as an excellent tool for studies where the binding characteristics need to be kept constant while investigating other phenomena, such as metabolism.

Table 1: In Vitro DPP-4 Inhibition Data for Omarigliptin

Parameter Value (nM) Reference
IC_50 1.6 acs.orgnih.govnih.gov

A primary application of deuterated compounds in mechanistic studies is the investigation of the kinetic isotope effect (KIE). nih.govnih.gov The KIE occurs when the substitution of an atom with its heavier isotope (e.g., hydrogen with deuterium) leads to a change in the rate of a chemical reaction. This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step, as the corresponding carbon-deuterium (C-D) bond is stronger and requires more energy to break. nih.gov

In the context of drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes, a significant KIE can result in a slower rate of metabolism for the deuterated compound. nih.gov This can be measured in vitro using systems like liver microsomes, which contain a high concentration of metabolic enzymes. nih.govflinders.edu.au By comparing the rate of disappearance of the parent compound or the formation of metabolites for this compound versus omarigliptin, researchers can determine if C-H bond cleavage at the deuterated positions is a key step in its metabolic pathway. A slower rate of metabolism for the deuterated version would indicate a positive KIE and pinpoint a "soft spot" for metabolic attack on the molecule. researchgate.net

High selectivity is a critical attribute for a DPP-4 inhibitor to minimize off-target effects. The parent compound, omarigliptin, has been shown to be exceptionally selective. It exhibits very weak inhibition against other serine proteases, with IC_50 values greater than 67 µM for Quiescent Cell Proline Dipeptidase (QPP), Fibroblast Activation Protein (FAP), Prolyl Endopeptidase (PEP), Dipeptidyl Peptidase 8 (DPP8), and Dipeptidyl Peptidase 9 (DPP9). acs.orgacs.org This high degree of selectivity is important, as inhibition of DPP8 and DPP9 has been associated with toxicity in preclinical studies. acs.orgnih.gov

The structural integrity of the pharmacophore responsible for binding is maintained in this compound. As such, its selectivity profile against related proteases is expected to be identical to that of omarigliptin. This allows the deuterated compound to be used as a specific tool to study DPP-4-mediated effects in complex biological systems without the confounding factor of off-target enzyme inhibition.

Table 2: Selectivity Profile of Omarigliptin

Protease IC_50 (µM) Reference
QPP > 67 acs.orgacs.org
FAP > 67 acs.orgacs.org
PEP > 67 acs.orgacs.org
DPP8 > 67 acs.orgacs.org

Elucidation of Metabolic Pathways in Preclinical Systems

Isotopically labeled compounds are indispensable for metabolism studies, serving as tracers to follow the fate of a drug within a biological system. pharmaffiliates.com this compound is ideally suited for this purpose, enabling precise identification and quantification of the parent drug and its metabolites.

In vitro systems such as human liver microsomes are standard tools for investigating the metabolic stability of new chemical entities. researchgate.netnih.gov These preparations contain a rich complement of drug-metabolizing enzymes, particularly the CYP family. nih.gov

In a typical experiment, this compound would be incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH). frontiersin.org At various time points, samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium label allows the mass spectrometer to distinguish the compound and its metabolites from endogenous components of the microsomal matrix. nih.gov By tracking the disappearance of the parent compound's mass signal and the appearance of new, related signals, a comprehensive picture of its metabolic fate can be constructed. This methodology enables the determination of key pharmacokinetic parameters like intrinsic clearance and metabolic half-life. flinders.edu.au

The key advantage of using a deuterated compound like this compound in metabolism studies is the ease of metabolite identification. When a metabolite is formed, it retains the deuterium atoms, resulting in a unique mass signature. For example, a hydroxylation reaction would add 16 atomic mass units (for oxygen) to the mass of the deuterated parent drug. This "mass tag" makes it straightforward to find potential metabolites in a complex chromatogram.

Once a potential deuterated metabolite is detected, its structure can be elucidated using tandem mass spectrometry (MS/MS). The fragmentation pattern of the metabolite is compared to that of the parent compound, this compound. The mass shift in a specific fragment ion can pinpoint the exact location of the metabolic modification on the molecule. This precise structural information is invaluable for understanding potential metabolic liabilities and for guiding the design of new drug candidates with improved metabolic stability. researchgate.netnih.gov

Table of Compounds

Compound Name
This compound
Omarigliptin

Isotope Effect Studies for Reaction Mechanism Probing

Isotope effects are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org These effects arise from the mass difference between isotopes, which leads to differences in the vibrational frequencies of chemical bonds. wikipedia.org By measuring these changes in reaction rates, detailed information about the transition state of a reaction can be inferred. einsteinmed.edu

Kinetic Isotope Effects (KIE) Analysis on Enzymatic Reactions

The Kinetic Isotope Effect (KIE) is the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (kL/kH). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. researchgate.net A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org

In the context of this compound, the three deuterium atoms are likely placed on a methyl group or other metabolically susceptible position. If the metabolism of omarigliptin involves the cleavage of a C-H bond at this deuterated position, a primary KIE would be expected. This can be particularly useful in studying the interaction of omarigliptin with drug-metabolizing enzymes like the cytochrome P450 family. nih.gov

While omarigliptin is a reversible inhibitor of DPP-4, meaning it does not form a covalent bond with the enzyme, KIE studies can still provide valuable information about the binding event itself. acs.orgnih.gov Binding isotope effects (BIEs) can reveal conformational changes in the inhibitor upon binding to the enzyme. nih.gov

Hypothetical KIE Study of Omarigliptin Metabolism:

To illustrate, consider a hypothetical scenario where the metabolism of omarigliptin by a specific cytochrome P450 enzyme is the primary route of its clearance. A study comparing the rate of metabolism of omarigliptin and this compound could yield the following results:

CompoundRate of Metabolism (nmol/min/mg protein)
(2S,3S,5R)-Omarigliptin10.5
This compound2.1

This is a hypothetical data table created for illustrative purposes.

From this data, the KIE can be calculated as:

KIE = Rate of (2S,3S,5R)-Omarigliptin / Rate of this compound = 10.5 / 2.1 = 5.0

A KIE of 5.0 is a significant primary kinetic isotope effect, which would strongly suggest that the C-H bond at the deuterated position is being broken in the rate-determining step of the metabolic reaction.

Solvent Isotope Effects in Biochemical Contexts

Solvent isotope effects (SIEs) are observed when a reaction is carried out in a solvent containing a heavy isotope, most commonly deuterium oxide (D2O) instead of water (H2O). nih.gov SIEs can provide insights into the role of solvent molecules and proton transfers in the reaction mechanism. nih.gov

For the interaction of omarigliptin with DPP-4, performing the binding assays in D2O could reveal the involvement of protons in the binding process. If the binding affinity of omarigliptin to DPP-4 is different in D2O compared to H2O, it would suggest that protonation or deprotonation of amino acid residues in the active site of DPP-4, or of the inhibitor itself, is important for the binding interaction.

Hypothetical SIE Study on Omarigliptin-DPP-4 Binding:

A study measuring the inhibitory constant (Ki) of omarigliptin for DPP-4 in both H2O and D2O could yield the following hypothetical data:

SolventKi of Omarigliptin for DPP-4 (nM)
H2O1.8
D2O3.6

This is a hypothetical data table created for illustrative purposes.

The solvent isotope effect (SIE) on binding would be calculated as:

SIE = Ki (D2O) / Ki (H2O) = 3.6 / 1.8 = 2.0

Preclinical Research Applications and Theoretical Modeling with 2s,3s,5r Omarigliptin D3

In Vitro Pharmacological Profiling

In the realm of in vitro pharmacology, (2S,3S,5R)-Omarigliptin-d3 is primarily utilized as an internal standard for the accurate quantification of Omarigliptin (B609743) in various assays. Its near-identical chemical behavior to Omarigliptin, coupled with its distinct mass, makes it an ideal reference compound for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Receptor Binding Assays and Target Engagement Studies

In receptor binding assays, the affinity of a drug for its target is determined. For Omarigliptin, the primary target is the DPP-4 enzyme. While Omarigliptin itself is the subject of these binding studies, this compound would be instrumental in the analytical phase of such experiments. By adding a known concentration of the deuterated standard to the experimental samples, researchers can precisely quantify the amount of non-deuterated Omarigliptin that has bound to the DPP-4 enzyme, thereby determining its binding affinity and kinetics with high accuracy.

Below is an illustrative data table showcasing the type of in vitro pharmacological data obtained for the parent compound, Omarigliptin.

ParameterValueTarget
IC₅₀1.6 nMDPP-4
Kᵢ0.8 nMDPP-4
Selectivity>67 µMQPP, FAP, PEP, DPP8, DPP9

This table presents data for the non-deuterated compound Omarigliptin and serves as an example of the pharmacological profile that would be investigated in studies utilizing this compound as an analytical tool.

Cellular Uptake and Distribution Studies (Non-Clinical)

Understanding how a drug enters and distributes within cells is crucial for assessing its efficacy. In non-clinical cellular uptake studies, this compound can be used to trace the movement of Omarigliptin across cell membranes. By exposing cells to a mixture of Omarigliptin and its deuterated analog, and subsequently analyzing the intracellular and extracellular concentrations using LC-MS/MS, researchers can elucidate the mechanisms of cellular transport (e.g., passive diffusion, active transport). The deuterated standard allows for precise quantification, correcting for any sample loss during preparation and analysis.

Preclinical In Vivo Studies for Mechanistic Insights (Animal Models)

In preclinical animal models, this compound is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Its use as an internal standard allows for the accurate determination of Omarigliptin concentrations in biological matrices such as plasma, tissue homogenates, and cerebrospinal fluid.

Blood-Brain Barrier (BBB) Penetration Studies in Animal Models (e.g., rats)

The ability of a drug to cross the blood-brain barrier is a critical factor for its potential therapeutic use in central nervous system disorders. Studies have shown that Omarigliptin can penetrate the BBB. nih.gov In animal models, such as rats, the extent of BBB penetration is often quantified by measuring the brain-to-plasma concentration ratio of the drug. In such studies, this compound would be administered intravenously to a subset of animals to serve as a reference, or more commonly, used as an internal standard during the bioanalysis of brain and plasma samples to ensure the accuracy of the Omarigliptin concentration measurements.

A study in rats demonstrated that after 28 days of multiple doses, Omarigliptin effectively crossed the BBB, achieving a brain/plasma concentration ratio of 0.42. nih.gov

Animal ModelDosing RegimenBrain Concentration (ng/mL)Plasma Concentration (ng/mL)Brain/Plasma Ratio
Rat5 mg/kg/day for 28 days543.561295.660.42

This table is based on data for the non-deuterated compound Omarigliptin from a preclinical study. nih.gov this compound would be a critical analytical tool in generating such data.

Neuroprotective Activity Investigations in Preclinical Disease Models

Recent preclinical studies have explored the neuroprotective potential of Omarigliptin. ijpsonline.combohrium.com For instance, in a streptozotocin-induced diabetic mouse model, Omarigliptin was shown to ameliorate cognitive dysfunction. ijpsonline.combohrium.com It exerted a protective role in the brain by reducing reactive oxygen species and increasing ATP levels in the hippocampus. ijpsonline.combohrium.com In these types of in vivo studies, this compound would be indispensable for the pharmacokinetic component of the research, allowing for the correlation of observed neuroprotective effects with the precise concentrations of Omarigliptin in the brain and plasma.

Computational and In Silico Modeling

The primary impact of deuteration is the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom can lead to a slower rate of chemical reactions involving the cleavage of the carbon-deuterium bond compared to a carbon-hydrogen bond. Computational models can predict the magnitude of the KIE for the metabolism of Omarigliptin. This is particularly relevant for metabolic pathways involving cytochrome P450 enzymes, where C-H bond oxidation is a common step. By modeling the transition states of these reactions for both Omarigliptin and this compound, researchers can predict whether deuteration would slow down its metabolism, potentially altering its pharmacokinetic profile.

Molecular docking studies have been performed on Omarigliptin to understand its binding to the DPP-4 enzyme. nih.govijpsonline.com These studies reveal the specific amino acid residues involved in the interaction. While the substitution with deuterium in this compound is not expected to significantly alter the binding mode, subtle effects on the vibrational modes of the molecule could be explored through more advanced computational models.

Computational MethodTarget ReceptorKey Finding
Molecular DockingA₂A Adenosine Receptor (A2AAR)Omarigliptin fits into the binding pocket, forming a hydrogen bond with Threonine 256. nih.gov
Molecular DockingAcetylcholinesterase (AChE) ReceptorOmarigliptin shows a good fit within the binding site. nih.gov
Molecular DockingDPP-4Omarigliptin interacts with Glu205 and Tyr662 residues through hydrogen bonds.

This table summarizes findings from in silico studies on the non-deuterated compound Omarigliptin. Computational modeling of this compound would focus on the kinetic isotope effect on its metabolism.

Molecular Docking Simulations with Target Receptors (e.g., A2A Adenosine Receptor, Acetylcholine (B1216132) Esterase, DPP-4)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding mechanism and affinity of a ligand, such as Omarigliptin, to its biological targets. Although specific docking studies for the d3 analogue are not prevalent in the literature, the docking behavior of this compound is expected to be virtually identical to that of the non-deuterated Omarigliptin, as the minor mass difference does not significantly alter the molecular geometry or the electronic interactions that govern binding.

DPP-4 Receptor: As a DPP-4 inhibitor, Omarigliptin's primary interaction is with the DPP-4 enzyme. ijpsonline.com Docking studies reveal that Omarigliptin binds to the active site of DPP-4 in a manner similar to other gliptins, such as Sitagliptin. nih.gov Key interactions include the formation of a salt bridge between the essential amino group on the tetrahydropyran (B127337) ring and the acidic residues Glu205 and Glu206 of the enzyme. nih.gov Additionally, the fused five-membered ring of Omarigliptin engages in π-π stacking interactions with the Tyr666 residue in the S2 pocket of the DPP-4 active site. nih.gov These interactions are crucial for the compound's high inhibitory potency, which has been reported with an IC₅₀ of 1.6 nM. nih.gov

A2A Adenosine Receptor (A2AAR) and Acetylcholine Esterase (AChE): In studies exploring the potential repurposing of Omarigliptin for neurodegenerative diseases, docking simulations were performed with A2AAR and AChE receptors. nih.govnih.gov

A2AAR: Docking results showed that Omarigliptin fits well into the A2AAR binding pocket, forming a distinct hydrogen bond with the Threonine 256 residue, alongside other non-polar interactions. nih.gov A2AAR is a non-dopaminergic G protein-coupled receptor considered a pharmacological target for antiparkinsonian drugs. nih.gov

AChE: Simulations also indicated a smooth fit for Omarigliptin within the AChE receptor binding site. nih.gov This is attributed to its optimal length and the presence of two fluorine atoms, which facilitate a lean fitting into the active site. nih.gov AChE is a primary enzyme in the metabolism of the neurotransmitter acetylcholine and a key target in Alzheimer's disease research. nih.govorgchemres.org

Table 1: Summary of Predicted Molecular Interactions of Omarigliptin with Target Receptors from Docking Studies
Target ReceptorKey Interacting ResiduesType of InteractionReference
DPP-4Glu205, Glu206Salt Bridge nih.gov
DPP-4Tyr666π-π Stacking nih.gov
A2A Adenosine ReceptorThr256Hydrogen Bond nih.gov
Acetylcholine EsteraseN/A (not specified)Favorable steric and electronic fit nih.gov

Structure-Activity Relationship (SAR) Derivations from Deuterated Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing drug candidates by modifying their chemical structures and observing the effect on their biological activity. nih.govmdpi.commdpi.com The use of deuterated analogues is a specific strategy within SAR aimed at improving pharmacokinetic properties, particularly metabolic stability. nih.gov

The core principle behind this strategy is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as oxidation by cytochrome P450 enzymes, occur at a slower rate for the deuterated compound. researchgate.net This can lead to a longer half-life and improved bioavailability. nih.gov

In the case of this compound, the deuterium atoms are located on the methylsulfonyl group. cymitquimica.com This suggests that this part of the molecule is a potential site of oxidative metabolism. An SAR study involving deuterated analogues of Omarigliptin would theoretically involve synthesizing a series of compounds with deuterium atoms placed at different metabolically susceptible positions. By comparing the metabolic stability and inhibitory activity of these analogues in vitro and in vivo, researchers can:

Identify the primary sites of metabolism ("metabolic hotspots").

Determine the extent to which deuteration at specific sites improves the pharmacokinetic profile without diminishing the desired pharmacological activity. nih.gov

Refine the lead compound to create a more robust drug candidate.

Deuterated analogues in such studies have demonstrated significantly improved metabolic stability in human and mouse liver microsomes compared to their non-deuterated parent compounds. nih.gov For example, a deuterated analogue in one study showed a three-fold increase in its metabolic half-life in human liver microsomes. nih.gov

Table 2: Theoretical SAR Study Design for Deuterated Omarigliptin Analogues
AnaloguePosition of DeuteriumHypothesized Impact on MetabolismObjective of Analysis
Omarigliptin-d3Methyl (-SO₂-CD₃)Slowing of N-demethylation or oxidation at the methyl groupEvaluate impact on half-life and clearance
Hypothetical Analogue 1Tetrahydropyran RingSlowing of ring oxidationDetermine if the ring is a primary metabolic hotspot
Hypothetical Analogue 2Difluorophenyl RingMinimal impact expected (aromatic C-H bonds are less susceptible)Serve as a negative control for metabolic stability

Future Directions and Identified Research Gaps

Development of Novel and More Efficient Stereoselective Deuteration Methods

The synthesis of (2S,3S,5R)-Omarigliptin-d3 requires precise control over the placement of deuterium (B1214612) atoms to maintain the specific stereochemistry essential for its biological activity. The current manufacturing of omarigliptin (B609743) involves sophisticated catalytic processes, such as dynamic kinetic resolution (DKR) with Noyori-Ikariya asymmetric transfer hydrogenation, to establish the two contiguous stereogenic centers on the tetrahydropyran (B127337) ring. researchgate.netacs.org Future research should focus on adapting and refining these methods for efficient and highly selective deuterium incorporation.

Identified research gaps include:

Catalytic Isotope Exchange: There is a need for the development of novel catalysts, such as those based on palladium, platinum, or iridium, that can facilitate direct and stereoselective hydrogen-deuterium exchange on a pre-formed omarigliptin scaffold or its precursors under mild conditions. resolvemass.caresearchgate.net This would represent a more atom-economical approach than synthesizing the molecule from deuterated starting materials.

Enzymatic Deuteration: The use of enzymes, particularly pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, offers a promising green chemistry approach for stereospecific deuteration. escholarship.org Research into identifying or engineering enzymes capable of selectively deuterating the specific positions on the omarigliptin core could provide a highly efficient and environmentally friendly synthetic route. escholarship.org

Scalable Methodologies: Many current deuteration methods are limited to a small scale. researchgate.net A significant research gap exists in translating these precision deuteration reactions into robust, scalable processes suitable for industrial production, ensuring high isotopic purity (≥95%) at each designated position. researchgate.net

Exploration of Advanced Analytical Methodologies for Enhanced Sensitivity and Throughput

The characterization of this compound and its metabolites necessitates analytical techniques that can confirm structural integrity, determine the precise location of deuterium atoms, and quantify isotopic enrichment. rsc.org While established methods exist, there is room for innovation to improve sensitivity and efficiency, particularly when analyzing complex biological samples.

Future research directions should include:

High-Resolution Mass Spectrometry (HR-MS): Further development of LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) methods is needed to improve the speed and accuracy of determining isotopic purity and for quantifying the compound in biological matrices. rsc.orgresearchgate.net

Advanced NMR Spectroscopy: While NMR is crucial for confirming structural integrity, advanced techniques like Chiral Tag Molecular Rotational Resonance (MRR) spectroscopy could be explored. researchgate.net MRR spectroscopy is highly sensitive to changes in the moment of inertia and can unambiguously distinguish between isotopologues and assign absolute configurations without the need for reference standards. researchgate.netd-nb.info

Hyphenated Chromatographic Techniques: The development of novel two-dimensional liquid chromatography (2D-LC) methods coupled with mass spectrometry could enhance the separation and detection of omarigliptin-d3 from its non-deuterated form and various metabolites, which is particularly challenging in complex biological samples.

Sensitive Enzyme Assays: For pharmacodynamic studies, there is a need for more sensitive and high-throughput assays to measure DPP-4 activity in samples containing reversible inhibitors like omarigliptin. nih.gov Ultrasensitive luminescent or fluorometric assays are recommended for accurately estimating residual enzyme activity in vivo. nih.gov

Deeper Mechanistic Elucidation via Advanced Isotopic Probes in Complex Biological Systems

This compound is an ideal tool for investigating the pharmacokinetics and metabolic fate of omarigliptin. simsonpharma.com Its use as a stable isotope tracer allows for precise differentiation from the endogenous background and can provide deeper insights into the drug's mechanism of action.

Key areas for future investigation are:

Metabolic Pathway Tracing: Using this compound in preclinical and clinical studies can help to definitively identify and quantify metabolites. simsonpharma.comnih.gov This is crucial for understanding whether deuteration alters the metabolic profile (metabolic switching) and for providing a clearer picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net

Drug-Target Occupancy Studies: Advanced imaging techniques, such as positron emission tomography (PET), could be adapted. While requiring a positron-emitting isotope rather than deuterium, the synthetic knowledge gained from preparing omarigliptin-d3 could inform the synthesis of radiolabeled tracers to visualize and quantify DPP-4 enzyme occupancy in real-time within different tissues.

Kinetic Isotope Effect (KIE) Studies: A fundamental research gap is the systematic investigation of how the C-D bond, which is stronger than a C-H bond, affects the rate of metabolic reactions catalyzed by cytochrome P450 enzymes. Quantifying the KIE can help predict whether deuteration leads to a longer half-life, reduced metabolic clearance, and potentially a more favorable pharmacokinetic profile that could enhance therapeutic efficacy or patient compliance. researchgate.net

Investigation of this compound in Additional Preclinical Disease Models

Research has shown that omarigliptin, beyond its primary anti-diabetic function, may have neuroprotective effects. mdpi.commedchemexpress.com Studies have demonstrated its potential in animal models of diabetes-associated cognitive dysfunction and Parkinson's disease. mdpi.comnih.gov The use of this compound in these and other models could provide valuable insights.

Future preclinical research should investigate:

Neurodegenerative Disease Models: The effect of this compound should be evaluated in established rodent models of Alzheimer's and Parkinson's disease. mdpi.com Comparing its efficacy and brain penetration to the non-deuterated form could reveal if a modified metabolic profile enhances its neuroprotective capabilities. medchemexpress.com

Cardiovascular Disease Models: Given that diabetes is a major risk factor for cardiovascular disease, the effects of omarigliptin-d3 should be explored in preclinical models of chronic myocardial ischemia or heart failure. nih.gov Studies could assess whether potential pharmacokinetic advantages translate into improved cardiac function or metabolic profiles.

Intracerebral Hemorrhage (ICH) Models: Preliminary studies suggest omarigliptin may offer neuroprotection in the pathological state of ICH injury. Using the deuterated compound in these models could help determine if a longer half-life enhances this protective effect.

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Biological Understanding

To achieve a comprehensive understanding of the biological effects of this compound, future research must move beyond isolated data points and embrace a systems biology approach. Integrating data from isotopic tracing with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics) can reveal the complete cascade of molecular events initiated by the drug. creative-proteomics.comresearchgate.net

Identified research gaps and future directions include:

Metabolic Flux Analysis (MFA): Isotopic tracing with omarigliptin-d3 can be combined with metabolomics to perform MFA. creative-proteomics.comcreative-proteomics.com This would allow researchers to quantify the flow through various metabolic pathways, providing a dynamic view of how the drug modulates cellular metabolism in target tissues like the pancreas, liver, and brain. nih.govcreative-proteomics.com

Integrated Omics Analysis: A significant gap lies in the integrated analysis of how changes in the metabolome (tracked with omarigliptin-d3) correlate with changes in gene expression (transcriptomics) and protein levels (proteomics). frontiersin.org For example, does the altered metabolic state induced by the drug lead to changes in the expression of genes related to insulin (B600854) signaling, inflammation, or mitochondrial function? nih.govnih.gov

Developing Computational Models: There is a need for advanced computational tools and bioinformatics platforms that can effectively integrate these large, heterogeneous datasets. researchgate.netfrontiersin.org Such models could help identify novel drug targets, predict off-target effects, and stratify patient populations that are most likely to respond to treatment.

By pursuing these future directions, the scientific community can fully leverage this compound as a sophisticated research tool, ultimately leading to a more profound understanding of DPP-4 inhibition and paving the way for the development of improved therapeutic strategies.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S,3S,5R)-Omarigliptin-d3 with isotopic purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Synthesis requires precise deuteration at specified positions using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. Chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy should confirm stereochemical configuration . Isotopic purity (>98%) must be verified via mass spectrometry (MS) or liquid chromatography–mass spectrometry (LC-MS), with baseline separation from non-deuterated analogs .

Q. Which characterization techniques are essential for distinguishing this compound from its non-deuterated counterpart in pharmacokinetic studies?

  • Methodological Answer : Use tandem MS (MS/MS) to track deuterium incorporation, leveraging mass shifts (e.g., +3 Da for tri-deuteration). Pair this with high-resolution NMR (¹H and ¹³C) to resolve isotopic effects on chemical shifts . For in vivo studies, isotope dilution assays ensure accurate quantification in biological matrices .

Q. How should researchers design a literature review to identify gaps in the pharmacological profiling of this compound?

  • Methodological Answer : Conduct a systematic search using databases like PubMed and Scopus with Boolean terms: This compound AND (pharmacokinetics OR metabolism). Prioritize studies reporting deuterium isotope effects on DPP-4 inhibition or metabolic stability. Use tools like PRISMA flow diagrams to map evidence gaps (e.g., limited data on long-term tissue distribution) .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound in human liver microsomes be resolved?

  • Methodological Answer : Perform a meta-analysis of existing in vitro studies, stratifying data by experimental variables (e.g., incubation time, enzyme concentrations). Use ANOVA to identify significant outliers. Replicate experiments under standardized conditions (e.g., 1 mg/mL microsomal protein, 60-min incubation) and compare degradation rates with non-deuterated Omarigliptin. Cross-validate with cytochrome P450 isoform-specific inhibitors .

Q. What experimental frameworks are recommended for assessing deuterium-induced changes in the binding affinity of this compound to DPP-4?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, ΔH, ΔS). Compare results with non-deuterated analogs using a paired t-test. Molecular dynamics simulations can further elucidate deuterium’s impact on hydrogen bonding and conformational flexibility .

Q. How should researchers address discrepancies in reported half-life values of this compound across preclinical species?

  • Methodological Answer : Conduct a cross-species pharmacokinetic study with harmonized protocols (e.g., single 10 mg/kg IV dose in rats, dogs, and primates). Use nonlinear mixed-effects modeling (NLME) to account for interspecies variability. Validate bioanalytical methods via incurred sample reanalysis (ISR) to rule out assay variability .

Q. What strategies optimize the detection of this compound in complex matrices like cerebrospinal fluid (CSF)?

  • Methodological Answer : Implement solid-phase extraction (SPE) with deuterated internal standards to minimize matrix effects. Use ultra-high-performance LC (UHPLC) coupled with high-resolution MS (HRMS) for enhanced sensitivity. Limit of quantification (LOQ) should be validated to ≤1 ng/mL, with recovery rates ≥85% .

Tables: Key Methodological Considerations

Research Aspect Recommended Techniques Validation Criteria References
Synthesis & PurityChiral HPLC, LC-MS, NMRIsotopic purity ≥98%, stereochemical fidelity
Metabolic StabilityHuman liver microsomes + CYP inhibitorsHalf-life variability <15% between replicates
Binding AffinitySPR, ITC, molecular dynamicsΔΔG ≤1 kcal/mol vs. non-deuterated analog
Bioanalytical QuantificationUHPLC-HRMS with SPE cleanupLOQ ≤1 ng/mL, ISR compliance (70-130%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.